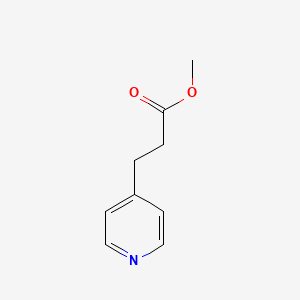Methyl 3-(4-pyridyl)propanoate
CAS No.: 90610-07-4
Cat. No.: VC6131649
Molecular Formula: C9H11NO2
Molecular Weight: 165.192
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90610-07-4 |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.192 |
| IUPAC Name | methyl 3-pyridin-4-ylpropanoate |
| Standard InChI | InChI=1S/C9H11NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,2-3H2,1H3 |
| Standard InChI Key | JAIXBISQDJNKFO-UHFFFAOYSA-N |
| SMILES | COC(=O)CCC1=CC=NC=C1 |
Introduction
Chemical Identification and Structural Properties
Methyl 3-(4-pyridyl)propanoate is systematically named as methyl β-(4-pyridyl)propionate, with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . Its structure consists of a propanoate ester chain linked to the 4-position of a pyridine ring, conferring both polar and aromatic characteristics. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 90610-07-4 | |
| IUPAC Name | Methyl 3-(pyridin-4-yl)propanoate | |
| SMILES | COC(=O)CCC1=CC=NC=C1 | |
| Monoisotopic Mass | 165.07898 g/mol | |
| Synonyms | 4-Pyridinepropanoic acid methyl ester |
The pyridine ring’s electron-deficient nature and the ester’s hydrolytic susceptibility define its reactivity. X-ray crystallography of analogous compounds reveals planar pyridine rings with bond lengths consistent with aromaticity (C–C: ~1.39 Å, C–N: ~1.34 Å) .
Synthesis and Production Methods
Alkylation of 4-Methylpyridine Derivatives
A scalable route involves alkylating 4-methylpyridine with methyl chloroacetate under basic conditions. In a representative procedure :
-
Substrate: 2-Methoxy-4-methylpyridine reacts with sodium chloroacetate.
-
Conditions: Sodamide (NaNH₂) in anhydrous tetrahydrofuran at −78°C.
-
Yield: ~65% after purification via fractional distillation.
This method highlights the regioselective alkylation at the methyl group’s α-position, favored by the pyridine ring’s electron-withdrawing effects .
Transesterification of Ethyl Esters
Ethyl 3-(4-pyridyl)propanoate (CAS 90610-07-4) undergoes transesterification with methanol catalyzed by sulfuric acid :
Reaction optimization at 60°C for 12 hours achieves >80% conversion .
Physicochemical Characteristics
Spectral Data
-
IR (KBr): 1725 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (pyridine ring vibrations) .
-
¹H NMR (CDCl₃): δ 8.50 (d, 2H, pyridine-H), 7.20 (d, 2H, pyridine-H), 3.70 (s, 3H, OCH₃), 2.90 (t, 2H, CH₂CO), 2.60 (t, 2H, CH₂Py) .
Solubility and Stability
-
Solubility: Miscible with polar aprotic solvents (DMF, DMSO); sparingly soluble in water (0.8 g/L at 25°C) .
-
Stability: Hydrolyzes in acidic/basic media to 3-(4-pyridyl)propanoic acid. Storage under inert atmosphere at −20°C is recommended .
Reactivity and Chemical Behavior
Hydrolysis and Derivative Formation
The ester group undergoes nucleophilic attack:
-
Acidic Hydrolysis: Yields 3-(4-pyridyl)propanoic acid (reflux with HCl, 6 hours) .
-
Aminolysis: Reacts with ammonia in methanol to form 3-(4-pyridyl)propanamide (75% yield) .
Electrophilic Aromatic Substitution
The pyridine ring participates in nitration and sulfonation at the 3-position, directed by the electron-withdrawing ester group . For example:
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a precursor to:
-
Antihistamines: Via reductive amination of the ester group .
-
Anticancer Agents: Pyridine-based inhibitors of dihydrofolate reductase (DHFR).
Material Science
Incorporated into metal-organic frameworks (MOFs) for gas storage, leveraging pyridine’s coordination capacity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume